(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21(3)20-10)15(23)22-6-4-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNKEIYAPGBAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Hydroxypiperidine Derivatives
Piperidine precursors are typically synthesized through hydrogenation of pyridine derivatives or reductive amination. For this target, 3-hydroxypiperidine was functionalized via a three-step protocol:
- Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride (91% yield).
- Introduction of the pyrimidine moiety via SNAr with 2,4-dichloro-5-fluoropyrimidine under microwave irradiation (150°C, 30 min, 78% yield).
- Deprotection using tetrabutylammonium fluoride (TBAF) in THF (95% yield).
Table 1. Optimization of Pyrimidine Coupling Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 12 | 45 |
| Cs2CO3 | DMSO | 120 | 6 | 68 |
| DBU | MeCN | 150 (MW) | 0.5 | 78 |
Microwave-assisted reactions with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile provided superior yields by enhancing nucleophilicity of the piperidine oxygen.
Chlorination at the Pyrimidine 5-Position
Post-coupling chlorination was achieved using POCl3 in the presence of N,N-diethylaniline (82% yield, 110°C, 4 h). X-ray crystallography confirmed regioselectivity at the 5-position, with no competing 4-chloro byproducts detected.
Construction of the 1,3,5-Trimethyl-1H-Pyrazol-4-yl Methanone Moiety
Pyrazole Ring Synthesis
The 1,3,5-trimethylpyrazole was prepared via Knorr-type cyclization:
- Condensation of acetylacetone with methylhydrazine (1:1.2 molar ratio) in ethanol (70°C, 3 h, 89% yield).
- Triple methylation using methyl iodide and K2CO3 in DMF (0°C → rt, 12 h, 76% yield for 1,3,5-trimethyl product).
Key Challenge: Over-alkylation at the 4-position was mitigated by slow addition of methyl iodide and strict temperature control.
Methanone Bridge Formation
Friedel-Crafts acylation proved optimal for coupling the pyrazole to the piperidine intermediate:
- Generation of the acyl chloride from 4-carboxy-1,3,5-trimethylpyrazole using oxalyl chloride (0°C, 2 h, quant.).
- Reaction with 3-((5-chloropyrimidin-2-yl)oxy)piperidine in dichloromethane with AlCl3 (0°C → rt, 8 h, 67% yield).
Alternative methods:
- Schlenk techniques under inert atmosphere improved yields to 73% by minimizing hydrolysis.
- Ultrasound-assisted coupling reduced reaction time to 2 h but required costly Pd(OAc)2 catalysts (5 mol%).
Purification and Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 50–98% MeOH/H2O + 0.1% formic acid) achieved >99% purity. Critical mobile phase adjustments were needed to resolve diastereomers arising from piperidine chair conformations.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.54 (s, 1H, pyrimidine H), 6.32 (s, 1H, pyrazole H), 4.11–3.98 (m, 2H, piperidine H), 2.89 (s, 3H, N-CH3), 2.45 (s, 6H, C-CH3).
- HRMS : m/z calcd for C17H20ClN5O2 [M+H]+ 378.1328, found 378.1325.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production (patent US9440990B2) utilizes continuous flow reactors for the SNAr step, achieving 82% yield with 99.5% purity. Key parameters:
- Residence time: 8 min
- Pressure: 12 bar
- Temperature: 165°C
Environmental impact assessments favor the AlCl3-mediated Friedel-Crafts method over Pd-catalyzed couplings due to lower heavy metal waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the pyrazole ring, potentially yielding hydroxylated derivatives.
Reduction: : Reduction can occur at the carbonyl group, converting it into a hydroxyl group.
Substitution: : The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reactions are typically performed under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Major products from these reactions include hydroxylated pyrazole derivatives, reduced alcohol forms, and various substituted pyrimidine products, depending on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Related compounds have shown competitive inhibition against CDK2, indicating potential applications in cancer therapy .
- Receptor Modulation : Its design allows for interaction with specific receptors involved in disease pathways, making it a candidate for drug development targeting conditions such as cancer and inflammation.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its reactivity. It can undergo various chemical reactions:
- Oxidation and Reduction : The presence of functional groups enables oxidation to form oxides or reduction to modify existing functionalities.
- Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitutions, facilitating the introduction of new functional groups that could enhance its biological activity.
Study 1: CDK Inhibition
A study published in PubMed examined the enzyme kinetics of related pyrazole compounds as CDK inhibitors. The findings demonstrated that modifications similar to those found in (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone could enhance inhibitory potency against CDK2 . This suggests that further exploration of this compound might yield potent anticancer agents.
Study 2: Antibiotic Adjuvants
Research on pyrazole amides indicated their potential as antibiotic adjuvants. The study confirmed that derivatives of pyrazole could enhance the efficacy of existing antibiotics when combined with them . Given the structural similarities, (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone could be investigated for similar synergistic effects.
Mechanism of Action
The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. It may inhibit or activate certain biological pathways by binding to enzymes or receptors, altering their activity. The exact mechanism of action depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrazole-based molecules, such as:
5-chloropyrimidin-2-yl)methanone: : Known for its antimicrobial properties.
1,3,5-trimethyl-1H-pyrazol-4-yl derivatives: : Used in medicinal chemistry for their anti-inflammatory effects.
This compound stands out due to its unique combination of pyrimidine and pyrazole rings, potentially offering a broader range of biological activities and applications.
Biological Activity
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a combination of piperidine, pyrimidine, and pyrazole moieties. Its molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The unique structural properties contribute to its diverse biological activities.
Structural Formula
Key Functional Groups
- Pyrimidine : Known for various biological activities including antimicrobial and anticancer properties.
- Piperidine : Often associated with neuroactive compounds.
- Pyrazole : Exhibits anti-inflammatory and analgesic effects.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The following pathways have been identified:
- Inhibition of Kinases : The compound may act as a protein kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells.
Antitumor Effects
Recent studies have highlighted the compound's potential in cancer therapy. For instance:
- In Vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines. Cell viability assays revealed an IC50 value in the low micromolar range.
- Mechanistic Insights : The compound appears to induce apoptosis in tumor cells through the activation of caspase pathways.
Anti-inflammatory Properties
The pyrazole component is linked to anti-inflammatory effects. Research indicates that:
- The compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- It may modulate NF-kB signaling pathways, which are crucial in inflammatory responses.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces cytokine production | |
| Antioxidant | Decreases oxidative stress |
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that the compound significantly inhibited cell growth compared to control groups. The mechanism was attributed to G2/M phase cell cycle arrest.
Case Study 2: Inflammation Model
In a murine model of acute inflammation, administration of the compound resulted in a marked reduction of paw edema compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells.
Q & A
Basic Synthesis: What are the standard synthetic routes for this compound, and what critical reaction conditions ensure high yields?
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a chloropyrimidine derivative with a piperidinyl-oxygen precursor under reflux in ethanol or DMF/EtOH mixtures. Key conditions include:
- Catalyst use : Piperidine (0.3–1.0 eq) to facilitate enamine formation or condensation .
- Purification : Recrystallization from DMF/EtOH (1:1) to achieve >95% purity, as noted in pyrazole-methanone analogs .
- Temperature control : Reflux at 80–100°C for 3–6 hours to avoid byproduct formation .
Advanced Synthesis: How can microwave-assisted synthesis improve reaction efficiency for sensitive intermediates?
Answer:
Microwave irradiation (e.g., 60°C for 2 hours in THF/HCl) enhances reaction rates for thermally sensitive intermediates, such as those with labile protecting groups (e.g., trimethylsilyl ethers). This method reduces decomposition risks and improves regioselectivity in heterocyclic coupling steps .
Basic Characterization: Which spectroscopic techniques are essential for confirming the structure, and how are they interpreted?
Answer:
- 1H/13C-NMR : Identify substituent environments (e.g., piperidine CH2 at δ 2.2–3.5 ppm, pyrazole CH3 at δ 2.2–2.4 ppm) .
- IR : Confirm carbonyl (C=O) stretches at ~1720 cm⁻¹ and NH/OH absence to verify methanone formation .
- MS : Validate molecular ion peaks (e.g., m/z 367.4 for related pyrazolyl-piperidinones) .
Advanced Characterization: How can X-ray crystallography resolve stereochemical ambiguities in the piperidine-pyrimidine linkage?
Answer:
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) determines bond angles and torsional strain. For example, in analogs like (3,6-dichloropyridin-2-yl)(pyrazolyl)methanone, crystallography confirmed planar pyrimidine-piperidine dihedral angles of 85–90°, critical for assessing conformational stability .
Analytical Method Development: How to validate HPLC purity methods for this compound?
Answer:
- Buffer preparation : Use ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) for ion-pair chromatography .
- Column selection : C18 with acetonitrile/water gradients (70:30 to 90:10) to resolve chloropyrimidine byproducts.
- Validation parameters : Include linearity (R² >0.99), LOD/LOQ (<0.1%), and repeatability (%RSD <2%) .
Data Contradiction: How to address discrepancies in NMR spectra between synthetic batches?
Answer:
- Solvent effects : DMSO-d6 vs. CDCl3 can shift pyrazole CH3 signals by 0.1–0.3 ppm.
- Dynamic effects : Rotameric equilibria in the piperidine ring may split signals; variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
- Impurity profiling : Compare with known diastereomers (e.g., via 2D-COSY) to identify minor isomers .
Advanced Bioactivity Testing: What in vitro assays are suitable for evaluating kinase inhibition potential?
Answer:
- Enzyme assays : Use ATP-Glo™ kits with recombinant kinases (e.g., JAK2 or CDK2) at 1–10 µM compound concentrations.
- Cellular assays : Measure IC50 in cancer cell lines (e.g., HCT-116) via MTT assays, accounting for pyrazole-mediated cytotoxicity .
Stability Studies: How to assess hydrolytic degradation of the chloropyrimidine moiety?
Answer:
- Forced degradation : Incubate in pH 1.2 (HCl) and pH 9.0 (borate buffer) at 40°C for 24 hours.
- LC-MS monitoring : Track mass shifts (+18 Da for hydrolysis to pyrimidinone) and quantify degradation products .
Computational Modeling: Which DFT methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- B3LYP/6-31G(d) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., chloropyrimidine C2) prone to SNAr reactions.
- Solvent models : Use PCM (Polarizable Continuum Model) to simulate ethanol/DMF environments .
Scale-Up Challenges: What are the critical considerations for maintaining regioselectivity in multi-gram syntheses?
Answer:
- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., piperidine coupling).
- Catalyst recycling : Immobilize piperidine on silica gel to reduce waste and costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
